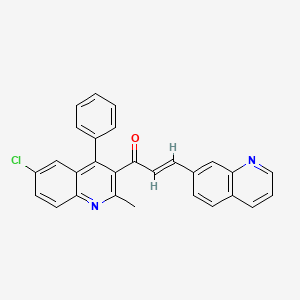
(E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one, also known as Cmpd A, is a synthetic compound with potential therapeutic applications. Cmpd A belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinoxaline derivatives, including compounds similar to (E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one, have been extensively researched for their industrial and pharmaceutical applications. Studies have focused on synthesizing novel derivatives and analyzing their crystal structures using techniques like X-ray diffraction and DFT calculations. These analyses help in understanding the molecular structure and stability of the compounds (Abad et al., 2021).
Optical and Electronic Properties
Research has been conducted on the optical properties of quinoline derivatives, which are closely related to the compound . Studies include the recording of solution absorption and emission spectra, which are essential for understanding the photophysical properties of these compounds. This information is vital for applications in materials science and photonics (Khachatryan et al., 2006).
Biological Applications
A significant area of research involves the biological applications of quinoline derivatives. These compounds have been studied for their anticancer activities through docking studies and in vitro tests against various human cancer cell lines. The results indicate potential therapeutic applications of these compounds in cancer treatment (Bingul et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives have been explored as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Their efficiency as corrosion inhibitors has been assessed through various methods, including electrochemical studies. This application is significant in industrial settings where corrosion resistance is crucial (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O/c1-18-27(26(32)14-10-19-9-11-20-8-5-15-30-25(20)16-19)28(21-6-3-2-4-7-21)23-17-22(29)12-13-24(23)31-18/h2-17H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYPCMVWQCPFOW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

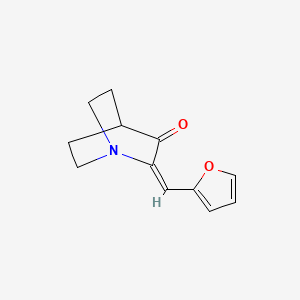
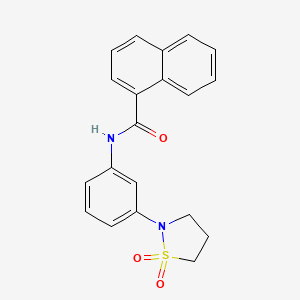
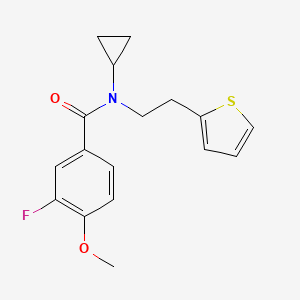

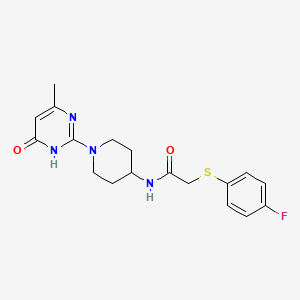


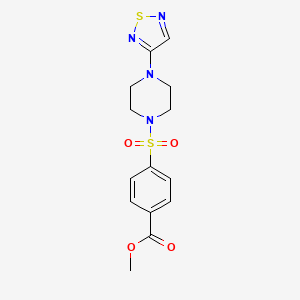
![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)

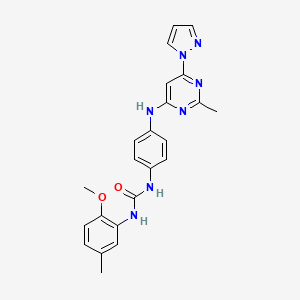
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)